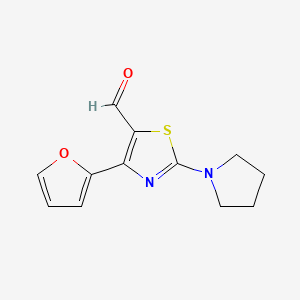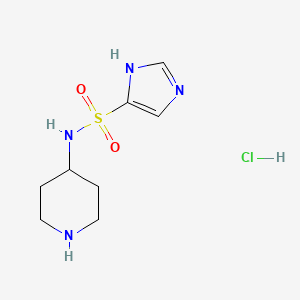![molecular formula C8H8N2O2 B1473307 6-メトキシ-1H-ピロロ[2,3-b]ピリジン-2(3H)-オン CAS No. 1190319-04-0](/img/structure/B1473307.png)
6-メトキシ-1H-ピロロ[2,3-b]ピリジン-2(3H)-オン
説明
6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
6-メトキシ-1H-ピロロ[2,3-b]ピリジン-2(3H)-オンの用途に関する包括的な分析
がん治療におけるFGFR阻害: この化合物は、腫瘍の増殖と生存に重要な役割を果たす線維芽細胞増殖因子受容体(FGFR)の強力な阻害剤として設計されています。 研究では、この化合物の誘導体が、がん細胞の遊走および浸潤能力を大幅に低下させることが示されており、がん治療の有望な候補となっています .
複製細胞の選択的阻害: 6-メトキシ-1H-ピロロ[2,3-b]ピリジンは、DNAに結合することにより複製細胞の機能を阻害することが報告されています。 これは、正常細胞よりもがん細胞に対して選択性を示し、標的とされたがん治療に役立ちます .
鎮痛作用: 研究によると、この化合物を特定の方法で修飾すると、疎水性が増加し、その鎮痛作用に影響を与える可能性があります。 疎水性を高めると、鎮痛効果が弱まる可能性がありますが、それでも著しい鎮痛効果は保持されます .
医薬品中間体: この化合物は、さまざまな医薬品を合成する際の中間体として機能します。 その誘導体は、多様な治療用途を持つ薬剤の製造に使用されます .
RNAポリメラーゼIIの阻害: この化合物は、DNA転写に不可欠な酵素である細胞のRNAポリメラーゼIIを阻害することが示されています。 この特性は、遺伝子発現と調節を研究する際に活用できます .
B型肝炎ウイルスの複製阻害: この化合物は、B型肝炎ウイルス(HBV)の複製を阻害できることが示されており、抗ウイルス療法での可能性を示しています .
作用機序
Target of Action
The primary targets of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are the fibroblast growth factor receptors (FGFRs). The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one inhibits this process, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt is prevented by the action of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
Pharmacokinetics
It is mentioned that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
In vitro, 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
生化学分析
Biochemical Properties
6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and survival. The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby disrupting the downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These interactions are essential for its potential use in cancer therapy, as abnormal activation of FGFR signaling is associated with the progression of several cancers.
Cellular Effects
6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has been shown to exert significant effects on various cell types. In cancer cells, particularly breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent. The compound influences cell signaling pathways by inhibiting FGFR-mediated signaling, which in turn affects gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, which is necessary for the activation of downstream signaling pathways. By blocking these pathways, the compound effectively disrupts the processes of cell proliferation, migration, and survival, making it a promising candidate for targeted cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs for extended periods . Long-term studies indicate that prolonged exposure to the compound can lead to adaptive responses in cancer cells, potentially resulting in resistance. Therefore, understanding the temporal dynamics of its effects is crucial for optimizing its therapeutic use.
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one vary with different dosages . At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings underscore the importance of determining the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites. These metabolites are then excreted through the kidneys. The interaction of the compound with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
The transport and distribution of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its inhibitory effects on FGFRs. Its distribution within the body is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its transport to target sites.
Subcellular Localization
Within cells, 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is primarily localized in the cytoplasm, where it interacts with FGFRs . The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, thereby affecting its function.
特性
IUPAC Name |
6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-7-3-2-5-4-6(11)9-8(5)10-7/h2-3H,4H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZZZPINMIUNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CC(=O)N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(azetidin-3-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1473230.png)





![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-methylazetidin-3-amine dihydrochloride](/img/structure/B1473241.png)


![4-[3-(2-Methoxyethoxy)azetidin-1-yl]-3-methylaniline](/img/structure/B1473246.png)

